molecular formula C8H8O4 B15376279 2,6-Dihydroxy-4-methoxybenzaldehyde

2,6-Dihydroxy-4-methoxybenzaldehyde

Cat. No.: B15376279
M. Wt: 168.15 g/mol
InChI Key: HWLRTXHDKIOPHF-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-methoxybenzaldehyde is a hydroxy-methoxy-substituted benzaldehyde derivative with a molecular formula of C₈H₈O₄ and a molecular weight of 168.14 g/mol. Structurally, it features hydroxyl groups at the 2- and 6-positions and a methoxy group at the 4-position of the benzene ring. This substitution pattern distinguishes it from simpler benzaldehyde derivatives and contributes to its unique physicochemical and biological properties.

The compound is synthesized via regioselective methoxylation and hydroxylation reactions. A reported synthesis route achieves a 58.0% yield through condensation and protection-deprotection strategies, as documented by LookChem (2022) . Hydroxybenzaldehydes, including this compound, are pharmacologically significant intermediates for anticancer, antimicrobial, and antioxidant agents due to their ability to participate in hydrogen bonding and redox reactions .

Properties

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2,6-dihydroxy-4-methoxybenzaldehyde

InChI

InChI=1S/C8H8O4/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-4,10-11H,1H3

InChI Key

HWLRTXHDKIOPHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)O)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2,6-Dihydroxy-4-methoxybenzaldehyde C₈H₈O₄ 168.14 2-OH, 6-OH, 4-OCH₃ Enhanced polarity; multiple H-bonding
4-Hydroxybenzaldehyde (4-HB) C₇H₆O₂ 122.12 4-OH Single phenolic group; high solubility
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) C₈H₈O₃ 152.15 4-OH, 3-OCH₃ Balanced lipophilicity; flavorant
  • Polarity and Solubility : The two hydroxyl groups in 2,6-dihydroxy-4-methoxybenzaldehyde increase its polarity compared to 4-HB and vanillin, likely enhancing water solubility and hydrogen-bonding capacity . Methoxy groups, as in vanillin and the target compound, reduce crystallinity but improve thermal stability .
  • Reactivity: The ortho- and para- hydroxyl groups in 2,6-dihydroxy-4-methoxybenzaldehyde make it more reactive in electrophilic substitution reactions compared to mono-hydroxy analogs like 4-HB .

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